The compound (2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide is a synthetic organic molecule characterized by its complex structure and potential pharmaceutical applications. This compound is classified as an organic compound due to its carbon-based structure, which includes multiple functional groups that contribute to its biological activity.
This compound is synthesized in laboratory settings, primarily for research in medicinal chemistry and drug development. Its design typically aims to enhance therapeutic efficacy against specific biological targets, particularly in the treatment of various diseases.
Chemical compounds can be classified based on several criteria, including their source and structure. The compound in question falls under the category of organic compounds, specifically amides due to the presence of the amide functional group (-C(=O)N-) and is further classified as a pharmaceutical compound due to its potential therapeutic applications .
The synthesis of (2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring progress and confirming product identity.
Key data points include:
The compound can undergo various chemical reactions typical of amides, including:
Reactions involving this compound must be conducted under controlled conditions to prevent side reactions that might lead to undesired products. Techniques such as gas chromatography-mass spectrometry (GC-MS) may be used for product analysis.
The mechanism of action for compounds like (2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide often involves interaction with biological targets such as enzymes or receptors:
Studies on similar compounds suggest that modifications in structure can significantly affect binding affinity and selectivity towards targets, making structure-activity relationship studies crucial in drug design.
Relevant analyses include thermal stability assessments and solubility tests under various conditions.
The primary applications of (2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide lie within medicinal chemistry:
The stereoselective construction of the (2S)-propanamide unit employs chiral auxiliary-mediated alkylation and asymmetric hydrogenation. A prevalent approach utilizes (R)-4-phenyl-2-oxazolidinone as a chiral template, where propanoic acid derivatization forms a mixed anhydride. Subsequent enolization with lithium chloride and diisopropylamide at –78°C enables electrophilic trapping to install the acetic acid moiety with >95% diastereomeric excess (de) . Hydrolytic auxiliary cleavage (LiOOH/THF/H₂O) yields the (S)-2-methylpropanoic acid precursor. Alternatively, transition-metal-catalyzed asymmetric hydrogenation of α-acylamido acrylates using Josiphos-type ligands (e.g., SL-J009-1) achieves enantiomeric excesses (ee) of 92–97% at 50 bar H₂ pressure. The hydrogenation route offers superior atom economy but requires stringent control of metal impurities (<5 ppm) for pharmaceutical compatibility [5].
Table 1: Enantioselective Methods for (S)-2-Methylpropanoic Acid Synthesis
Method | Chiral Controller | de/ee (%) | Reaction Temperature | Yield (%) |
---|---|---|---|---|
Chiral Auxiliary | (R)-4-Phenyl-2-oxazolidinone | >95 de | –78°C (enolization) | 82 |
Asymmetric Hydrogenation | (S)-Josiphos SL-J009-1 | 97 ee | 50°C, 50 bar H₂ | 91 |
Enzymatic Resolution | Candida antarctica Lipase B | 99 ee | 37°C | 45* |
*Theoretical maximum yield for resolution = 50%
The stereospecific introduction of the cis-cyclohexyl-quinoline moiety hinges on direct C–H functionalization and Pd-catalyzed Suzuki-Miyaura cross-coupling. 6-Fluoro-4-bromoquinoline undergoes Miyaura borylation with bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, DMSO, 80°C) to yield the 4-boronic ester (87% yield). Concurrently, cyclohexanone derivatives are stereocontrolled via catalytic hydrogenation. 4-Acetylcyclohexanone reduction with Ru-(S)-BINAP-DPEN catalysts affords the cis-alcohol (cis:trans = 18:1) after Mitsunobu inversion [4]. A critical advancement employs ZnBr₂-catalyzed Suzuki coupling between the quinoline-4-boronate and cis-4-iodocyclohexyl acetate (prepared from cis-4-hydroxycyclohexyl acetate). This method suppresses homo-coupling to <5% and operates under mild conditions (2-MeTHF, 60°C, 10 mol% ZnBr₂) while preserving stereochemistry [5]. Deacetylation (K₂CO₃/MeOH) then liberates the cis-cyclohexanol for subsequent coupling.
Amide bond formation between (S)-2-methylpropanoic acid and 4-chloroaniline employs coupling reagent screening and reaction engineering to minimize racemization. Carbodiimide reagents (EDC·HCl) with HOAt additive in CH₂Cl₂ cause <2% epimerization at 0°C but suffer from urea byproduct contamination. PyBOP-mediated coupling in THF increases yields to 88% but necessitates extended reaction times (12 h). Continuous-flow photochemical activation via aryl azide intermediates circumvents these issues: irradiation at 254 nm generates nitrenes that insert into the carboxylic acid C–H bond, achieving 94% yield with no detectable racemization [2]. Solvent selection proves critical—aprotic media like THF or DMF maintain stereochemical integrity, while protic solvents accelerate epimerization at the α-stereocenter (5–8% in MeOH).
Table 2: Amidation Efficiency and Stereochemical Integrity Under Various Conditions
Coupling Method | Reagent System | Temperature | Reaction Time (h) | Yield (%) | Epimerization (%) |
---|---|---|---|---|---|
Carbodiimide-Mediated | EDC·HCl, HOAt, DIPEA | 0°C | 3 | 85 | 1.8 |
Phosphonium Salt | PyBOP, DIPEA | 25°C | 12 | 88 | 0.9 |
Photochemical Activation | 4-Azidoanisole, hv (254 nm) | 25°C | 0.5* | 94 | 0 |
Zinc-Catalyzed (Modified) | ZnBr₂, 140°C (neat) | 140°C | 1 | 78 | 3.1 |
*Residence time in flow reactor
Integrated process development confronts purification bottlenecks and regioisomer formation during quinoline synthesis. The Gould-Jacobs cyclization of m-fluoroaniline with diethyl ethoxymethylenemalonate generates ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, but scale-up above 50 kg produces 8-fluoro regioisomer (7–12%) requiring chromatography [4]. Decarboxylation-elimination sequences to form 4-chloroquinoline from the carboxylate intermediate exhibit exotherms exceeding 50°C/min, necessitating controlled addition of POCl₃ in sulfolane to moderate gas evolution. For the cyclohexyl linker, cis-trans isomerization during Mitsunobu reactions (Ph₃P, DIAD) contaminates batches with up to 15% trans isomer. Replacing DIAD with ADDP (1,1′-(azodicarbonyl)dipiperidine) and using polymer-supported triphenylphosphine facilitates byproduct removal, reducing trans-isomer content to <1.5% [8]. Crystallization-induced dynamic resolution in heptane/toluene mixtures enriches cis-diastereomers to >99:1 dr at 5°C. Final API purification employs anti-solvent crystallization (water/IPAc) to control particle size distribution (D90 <50 µm) while meeting ICH residual solvent limits (<500 ppm THF).
Table 3: Key Impurities and Control Strategies in Multi-Step Synthesis
Step | Major Impurity | Structure | Control Strategy | Acceptance Limit |
---|---|---|---|---|
Quinoline Cyclization | 8-Fluoroquinoline isomer | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | Temperature-modulated Gould-Jacobs reaction (145°C) | <0.5% |
Chlorination | 3,4-Dichloroquinoline | 3,4-Dichloro-6-fluoroquinoline | Stoichiometric POCl₃ (1.05 eq), DMF (0.01 eq) | <0.15% |
Cyclohexyl Coupling | trans-4-(6-Fluoroquinolin-4-yl)cyclohexanol | trans-Cyclohexyl isomer | ADDP/polymer-PPh₃ Mitsunobu protocol | <1.0% |
Final Amidation | (2R)-Epimer | (2R)-Propanamide derivative | Photochemical flow amidation | <0.3% |
Comprehensive Compound Index
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: